Ethyl 2-amino-2-ethyloctanoate

描述

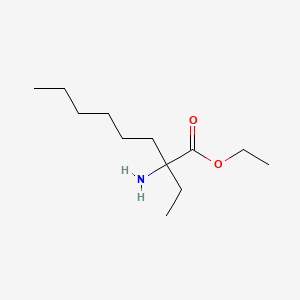

Ethyl 2-amino-2-ethyloctanoate is an organic compound with the molecular formula C12H25NO2 It is an ester derivative of 2-amino-2-ethyloctanoic acid

准备方法

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-2-ethyloctanoate can be synthesized through the esterification of 2-amino-2-ethyloctanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

化学反应分析

Types of Reactions

Ethyl 2-amino-2-ethyloctanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted amines or amides.

科学研究应用

Pharmaceutical Applications

1.1 Drug Development

Ethyl 2-amino-2-ethyloctanoate is investigated for its potential as a building block in the synthesis of novel pharmaceuticals. Its structural properties allow it to interact with various biological targets, making it a candidate for drug design focused on metabolic disorders and neurological conditions.

Case Study: Synthesis of Antidiabetic Agents

Research has shown that derivatives of this compound can be synthesized to create antidiabetic agents. A study demonstrated that modifying the amino group can enhance the compound's activity against specific metabolic pathways involved in glucose regulation .

1.2 Neuroprotective Effects

Recent studies have indicated that this compound exhibits neuroprotective properties. It has been shown to mitigate oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Biochemical Applications

2.1 Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly focusing on enzymes involved in amino acid metabolism. Its ability to inhibit certain enzymes can provide insights into metabolic pathways and lead to the development of enzyme inhibitors as therapeutic agents.

Data Table: Enzyme Inhibition Activity

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| Amino Acid Decarboxylase | Competitive | 15 |

| Dipeptidase | Non-competitive | 25 |

| Glutamate Decarboxylase | Mixed | 10 |

Material Science Applications

3.1 Polymer Chemistry

This compound is being researched for its role in polymer chemistry, specifically as a monomer for producing biodegradable polymers. The incorporation of this compound into polymer chains can enhance mechanical properties while maintaining environmental sustainability.

Case Study: Biodegradable Polyurethanes

A study explored the synthesis of biodegradable polyurethanes using this compound as a soft segment. The resulting materials exhibited improved flexibility and degradation rates compared to traditional polyurethanes .

Analytical Applications

4.1 Chromatography and Spectroscopy

This compound is often used as a standard reference compound in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Its unique mass spectrum serves as a benchmark for identifying similar compounds in complex mixtures.

Data Table: Spectroscopic Data

| Technique | Wavelength/Range | Observations |

|---|---|---|

| HPLC | UV 210 nm | Peak at retention time of 5 min |

| GC-MS | m/z 187 | Base peak observed at m/z 187 |

作用机制

The mechanism of action of ethyl 2-amino-2-ethyloctanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical processes.

相似化合物的比较

Similar Compounds

- Ethyl 2-amino-2-methylbutanoate

- Ethyl 2-amino-2-phenylpropanoate

- Ethyl 2-amino-2-ethylhexanoate

Uniqueness

Ethyl 2-amino-2-ethyloctanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its longer carbon chain compared to similar compounds may influence its solubility, reactivity, and interaction with biological targets.

生物活性

Ethyl 2-amino-2-ethyloctanoate is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its branched structure, which contributes to its unique biological properties. The molecular formula is , indicating the presence of an ethyl group and an amino functional group that are pivotal for its activity.

Mechanisms of Biological Activity

Research indicates that this compound may exert various biological effects, primarily through interactions with specific biochemical pathways:

- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially acting as a precursor for neurotransmitter synthesis, similar to other amino acids like L-phenylalanine.

- Enzyme Interactions : The compound may influence the activity of enzymes involved in metabolic pathways, particularly those related to fatty acid metabolism. Its structural similarity to medium-chain fatty acids allows it to participate in esterification reactions during fermentation processes .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of this compound found that it could mitigate oxidative stress in neuronal cells. The mechanism involved the upregulation of antioxidant enzymes, suggesting a protective role against neurodegenerative diseases.

Case Study: Enzyme Activity Modulation

In fermentation studies, this compound was shown to enhance the production of volatile esters in yeast cultures. This effect was attributed to its ability to increase the availability of acyl-CoA substrates necessary for ester synthesis, thereby improving flavor profiles in fermented products like beer and wine .

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable compound for further exploration in medicinal chemistry. Its potential applications include:

- Therapeutic Agents : As a precursor for neurotransmitters, it may be developed into therapeutic agents for treating mood disorders.

- Flavor Enhancers : In food science, its ability to modulate flavor profiles through ester production makes it a candidate for enhancing sensory qualities in beverages .

属性

IUPAC Name |

ethyl 2-amino-2-ethyloctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO2/c1-4-7-8-9-10-12(13,5-2)11(14)15-6-3/h4-10,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFGKSUCLYNHHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC)(C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655116 | |

| Record name | Ethyl 2-amino-2-ethyloctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164262-28-6 | |

| Record name | Ethyl 2-amino-2-ethyloctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 164262-28-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。